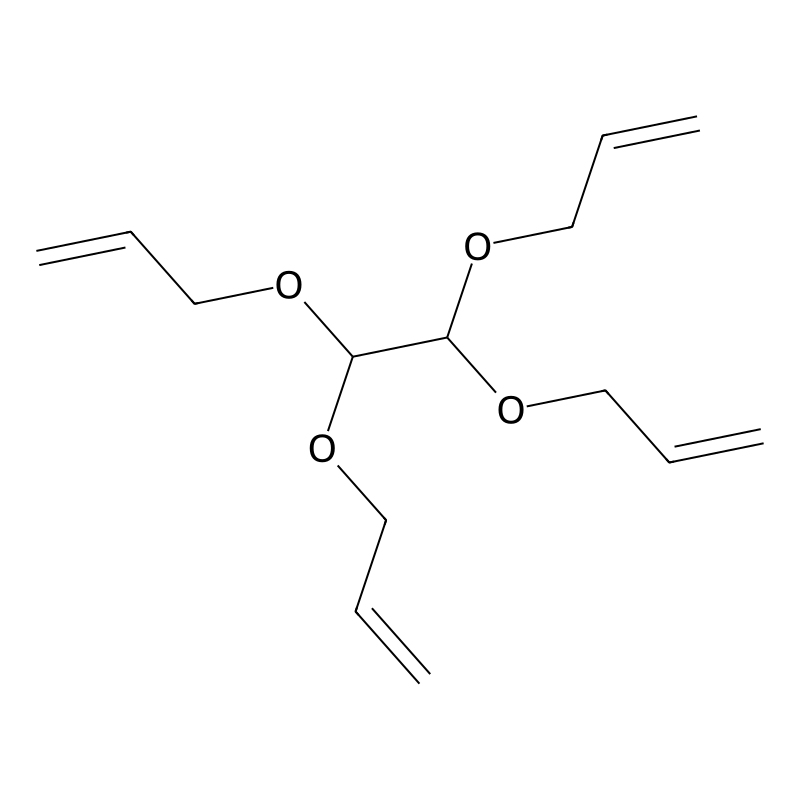

Glyoxal bis(diallyl acetal)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Glyoxal bis(diallyl acetal) is a chemical compound with the molecular formula C14H22O4 and a molecular weight of 254.32 g/mol. Its IUPAC name is 3-[1,2,2-tris(prop-2-enoxy)ethoxy]prop-1-ene, and it is identified by the CAS number 16646-44-9. This compound features a structure that includes two allyl groups attached to a glyoxal backbone, which contributes to its unique chemical properties and reactivity. Glyoxal bis(diallyl acetal) is typically synthesized as a colorless oil and has applications in various fields, including organic synthesis and materials science .

Glyoxal bis(diallyl acetal) can be synthesized through several methods:

- Direct Acetalization: This method involves reacting glyoxal with diallyl alcohol in the presence of an acid catalyst. The reaction typically yields high purity products.

- Two-step Process: Initially, glyoxal is converted into a monoacetal derivative, which is then treated with diallyl alcohol to form the bisacetal. This approach allows for better control over the reaction conditions and product purity .

- Alternative Routes: Other synthetic routes may involve the use of protecting groups or different reaction conditions to optimize yield and selectivity.

Glyoxal bis(diallyl acetal) has diverse applications:

- Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex organic compounds.

- Polymer Chemistry: Due to its ability to form cross-linked structures, it is used in producing hydrogels and other polymeric materials.

- Chemical Industry: It may act as a reagent or catalyst in various chemical transformations .

Several compounds share structural similarities with glyoxal bis(diallyl acetal). Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Glyoxal | Aldehyde | Simple structure; serves as a precursor for acetals |

| Diallyl Acetal | Acetal | Contains two allyl groups; used in polymer synthesis |

| Glyoxal Bis(dibutyl Acetal) | Acetal | Similar structure; different alkyl substituents |

| Diallyl Phthalate | Ester | Used as a plasticizer; different functional groups |

| Glycidyl Methacrylate | Epoxide | Reactive epoxide group; used in polymerization |

Glyoxal bis(diallyl acetal) stands out due to its specific combination of glyoxal and allyl functionalities, allowing for unique reactivity patterns not found in simpler compounds .